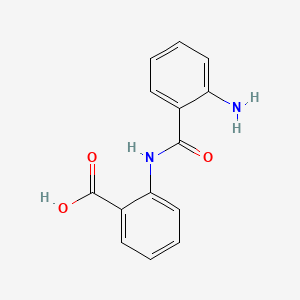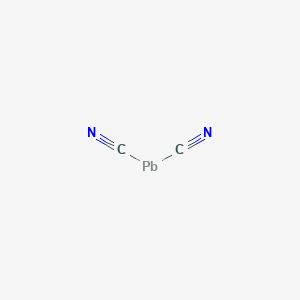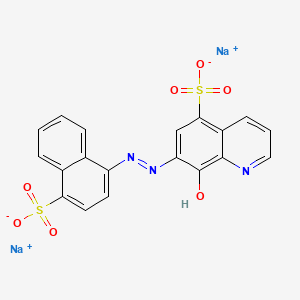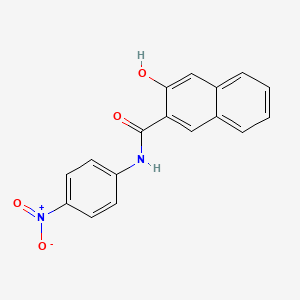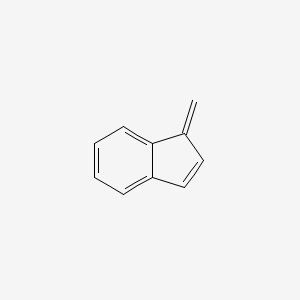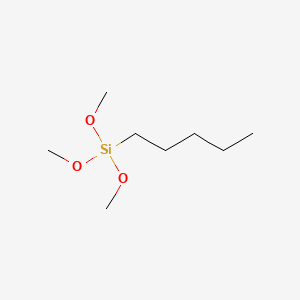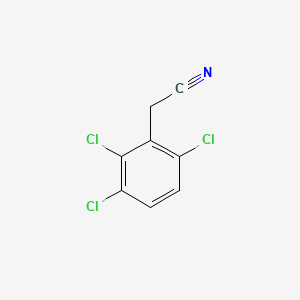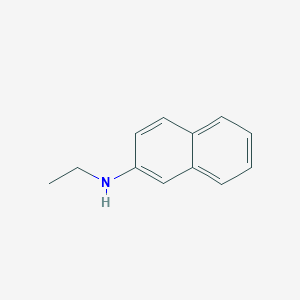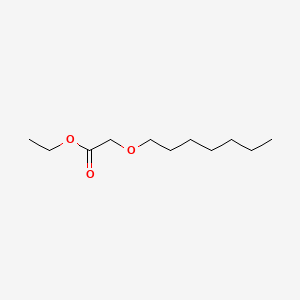
Ytterbium hydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium hydride is a chemical compound with the formula YbH₂. In this compound, ytterbium is in the +2 oxidation state, and hydrogen is in the -1 oxidation state. This compound is known for its high thermostability and unique electronic properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Ytterbium hydride can be synthesized through several methods:
Direct Hydrogenation: Ytterbium reacts with hydrogen gas under high pressure to form this compound.
High-Pressure Techniques: Utilizing diamond anvil cell methodology and synchrotron powder X-ray diffraction, ytterbium can be hydrogenated under high pressure to form higher hydrides such as YbH₂.₆₇.
Industrial Production: Industrially, this compound is produced by reacting ytterbium metal with hydrogen gas at elevated temperatures and pressures.
Analyse Chemischer Reaktionen
Ytterbium hydride undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form ytterbium oxide.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: This compound can react with ammonia to form ytterbium nitride and hydrogen gas.
Common Reagents and Conditions: Typical reagents include hydrogen gas, ammonia, and various organic compounds. .
Major Products: Products include ytterbium oxide, ytterbium nitride, and various organic derivatives.
Wissenschaftliche Forschungsanwendungen
Ytterbium hydride has several scientific research applications:
Energy Storage: Due to its high gravimetric efficiency, this compound is studied for hydrogen storage applications.
Superconductivity: This compound has been investigated for its potential superconducting properties under high pressure.
Catalysis: It is used as a catalyst in various organic reactions, including hydroarylation of olefins.
Material Science: This compound’s unique electronic properties make it a subject of interest in material science research.
Wirkmechanismus
The mechanism of action of ytterbium hydride involves its ability to donate hydrogen atoms in chemical reactions. This property is utilized in various catalytic processes. The compound’s electronic structure, with ytterbium in the +2 oxidation state, allows it to participate in redox reactions and act as a reducing agent .
Vergleich Mit ähnlichen Verbindungen
Ytterbium hydride can be compared with other rare-earth metal hydrides:
Lanthanum Hydride (LaH₂): Similar to this compound, lanthanum hydride is also studied for its hydrogen storage capabilities.
Samarium Hydride (SmH₂): Samarium hydride shares similar electronic properties and is used in similar applications.
Europium Hydride (EuH₂): Europium hydride is another rare-earth hydride with comparable properties but different stability and reactivity profiles.
This compound stands out due to its high thermostability and unique electronic properties, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
32997-62-9 |
|---|---|
Molekularformel |
H3Y |
Molekulargewicht |
176.07 g/mol |
IUPAC-Name |
hydride;ytterbium(3+) |
InChI |
InChI=1S/Yb.3H/q+3;3*-1 |
InChI-Schlüssel |
NEUVQBHAWFOYNQ-UHFFFAOYSA-N |
SMILES |
[H-].[H-].[H-].[Yb+3] |
Kanonische SMILES |
[H-].[H-].[H-].[Yb+3] |
| 32997-62-9 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


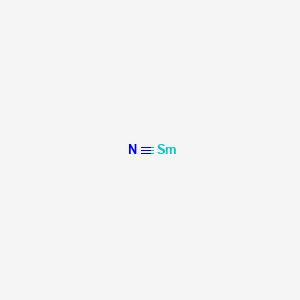
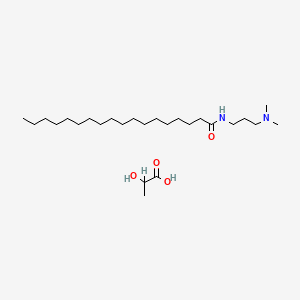
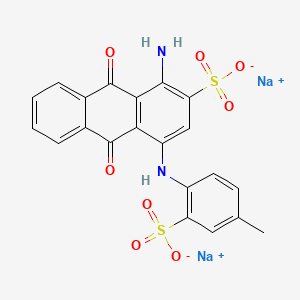

![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-](/img/structure/B1594610.png)
